8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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Overview
Description
8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring fused to a benzoxazine moiety, which is further modified with a hydrochloride group
Mechanism of Action
Target of Action
The compound “8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It’s structurally similar to piperazine derivatives, which have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to piperazine derivatives, it may interact with dopamine and serotonin receptors, acting as an antagonist . This means it could potentially block or inhibit the normal function of these receptors, leading to changes in neurotransmission.
Biochemical Pathways
If it acts as a dopamine and serotonin antagonist like other piperazine derivatives, it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological processes regulated by these neurotransmitters .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could potentially impact its bioavailability and pharmacokinetic properties.
Result of Action
If it acts as a dopamine and serotonin antagonist, it could potentially lead to changes in mood, sleep, appetite, and other physiological processes regulated by these neurotransmitters .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound often involve batch or flow (microwave) reactors. These methods utilize protonated piperazine derivatives and heterogeneous catalysis by metal ions supported on commercial polymeric resins . The reactions can proceed at room or elevated temperatures in common solvents, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share a similar piperazine moiety but differ in the heterocyclic ring structure.
Piperazinopyrrolidinones: These compounds have a similar piperazine ring but differ in the attached functional groups and overall structure.
Uniqueness
8-(piperazin-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is unique due to its specific combination of a piperazine ring and a benzoxazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
105684-87-5 |
---|---|
Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.7 |
Purity |
95 |
Origin of Product |
United States |
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